Boc-N-Me-D-Allo-Ile-OH

Descripción general

Descripción

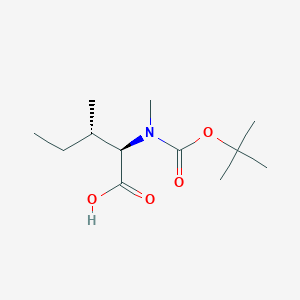

Boc-N-Me-D-Allo-Ile-OH, also known as N-Boc-N-methyl-D-allo-isoleucine, is a derivative of the amino acid isoleucine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom. It is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-N-Me-D-Allo-Ile-OH can be synthesized from D-alloisoleucine and di-tert-butyl dicarbonate. The synthesis involves the protection of the amino group of D-alloisoleucine with the Boc group, followed by methylation of the nitrogen atom. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the Boc-protected intermediate. The methylation step can be achieved using methyl iodide or dimethyl sulfate as the methylating agents .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Boc-N-Me-D-Allo-Ile-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced form.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Boc-N-Me-D-Allo-Ile-OH has several scientific research applications, including:

Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of incorporation into peptide chains.

Drug Design: The compound is used in the design and development of new drugs, particularly in the study of protein structures and interactions.

Biological Studies: It is employed in biological research to investigate the role of specific amino acids in protein function and structure.

Industrial Applications: The compound is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of Boc-N-Me-D-Allo-Ile-OH involves its incorporation into peptide chains during synthesis. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The methyl group on the nitrogen atom enhances the stability and reactivity of the compound, facilitating its incorporation into peptides. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized .

Comparación Con Compuestos Similares

Similar Compounds

Boc-D-allo-Ile-OH: Similar to Boc-N-Me-D-Allo-Ile-OH but lacks the methyl group on the nitrogen atom.

Boc-N-Me-Ile-OH: Similar structure but with different stereochemistry.

Fmoc-N-Me-Ile-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the methyl group on the nitrogen atom. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other organic synthesis applications.

Actividad Biológica

Boc-N-Me-D-Allo-Ile-OH is a modified amino acid that plays a significant role in the synthesis of peptides and exhibits various biological activities, particularly in cancer research and therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in inhibiting tumor growth, and potential therapeutic applications.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an N-methylated structure. This configuration enhances its stability and solubility, making it a valuable building block in peptide synthesis. The N-methylation is known to improve the biological properties of peptides, including increased proteolytic stability and membrane permeability .

Inhibition of Tumor Growth

Research indicates that this compound exhibits potent anti-tumor properties through several mechanisms:

- Mitochondrial Membrane Potential Disruption : The compound has been shown to inhibit mitochondrial membrane potential, leading to apoptosis in cancer cells. This mechanism is crucial as it targets the energy production pathway of tumor cells, effectively inducing cell death .

- Nucleic Acid and Protein Synthesis Inhibition : this compound disrupts the synthesis of nucleic acids and proteins, which are vital for tumor cell proliferation. This action contributes to its effectiveness against various cancer types, including solid tumors and leukemia .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Efficacy Against Solid Tumors

In a study investigating the efficacy of this compound on solid tumors, researchers administered varying concentrations of the compound to animal models. The results demonstrated a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within treated tumors, confirming the compound's role in inducing cell death .

Case Study 2: Leukemia Cell Lines

Another study focused on the effects of this compound on leukemia cell lines. The compound was found to inhibit cell proliferation significantly, with IC50 values indicating potent activity at low concentrations. Flow cytometry analysis showed an increase in early apoptotic cells following treatment, supporting its potential as a therapeutic agent for leukemia .

Propiedades

IUPAC Name |

(2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBIAUMDQYXOFG-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427192 | |

| Record name | Boc-N-Me-D-Allo-Ile-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53462-50-3 | |

| Record name | Boc-N-Me-D-Allo-Ile-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.